Cas no 105578-87-8 (7a-Hydroxyfrullanolide)

7a-Hydroxyfrullanolide 化学的及び物理的性質
名前と識別子
-
- 7-hydroxy eudesm-4-en-6,12-olide
- 7-hydroxy-4,11(13)-eudesmadien-12,6-olide
- 7-hydroxyeudesmanolide
- 7-hydroxyfrullanolide
- 7alpha-hydroxyendesm-4-en-6,12-olide
- 7alpha-hydroxyeudesm-4-en-6,12-olide
- 7alpha-hydroxyfrullanolide
- [3aR-(3aalpha,5abeta,9balpha)]-3a,4,5,5a,6,7,8,9b-Octahydro-3a-hydroxy-5a,9-dimethyl-3-methylenenaphtho[1,2-b]furan-2(3H)-one
- (3aR,5aR,9bS)-3a,4,5,5a,6,7,8,9b-Octahydro-3a-hydroxy-5a,9-dimethyl-3-methylene-naphtho[1,2-b]furan-2(3H)-one
- 3-methylenenaphtho[1,2-b]furan-2(3H)-one;
- 7a-Hydroxyfrullanolide
- SCHEMBL681915
- 105578-87-8
- (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2-one
- 7alpha-Hydroxyfrullanolide
- 7a-Hydroxy-4,11(13)-eudesmadien-12,6-olide;
-
- インチ: InChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3
- InChIKey: XMPDAVDYIOMTLX-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C3OC(=O)C(=C)C3(O)CCC2(C)CCC1 |c:1|
計算された属性
- せいみつぶんしりょう: 248.14124450g/mol
- どういたいしつりょう: 248.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.788
- トポロジー分子極性表面積: 46.5Ų
7a-Hydroxyfrullanolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H942700-25mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 25mg |
$ 1608.00 | 2023-09-07 | ||
TRC | H942700-10mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 10mg |
$ 707.00 | 2023-09-07 | ||
TRC | H942700-2.5mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 2.5mg |
$ 201.00 | 2023-09-07 | ||
TRC | H942700-50mg |
7a-Hydroxyfrullanolide |
105578-87-8 | 50mg |
$2641.00 | 2023-05-18 |
7a-Hydroxyfrullanolide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
7a-Hydroxyfrullanolideに関する追加情報
Exploring 7a-Hydroxyfrullanolide (CAS No. 105578-87-8): A Comprehensive Overview
7a-Hydroxyfrullanolide (CAS No. 105578-87-8) is a naturally occurring sesquiterpene lactone that has garnered significant attention in the fields of phytochemistry and pharmacology. This compound, derived from various plant species, is known for its unique structural properties and potential biological activities. Researchers have been particularly interested in its anti-inflammatory, antioxidant, and cytotoxic effects, making it a subject of ongoing studies in drug discovery and natural product research.
The name 7a-Hydroxyfrullanolide reflects its chemical structure, which includes a hydroxyl group at the 7a position of the frullanolide skeleton. This modification is crucial for its bioactivity and distinguishes it from other related compounds. The CAS No. 105578-87-8 serves as a unique identifier, ensuring accurate referencing in scientific literature and databases. As interest in plant-derived therapeutics grows, 7a-Hydroxyfrullanolide has become a focal point for researchers exploring natural remedies and sustainable medicine.
One of the most frequently asked questions about 7a-Hydroxyfrullanolide is its potential role in cancer research. Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, sparking curiosity about its mechanisms of action. Additionally, its anti-inflammatory properties have been linked to potential applications in managing chronic inflammatory conditions, such as arthritis. These findings align with the growing consumer interest in plant-based therapies and holistic health solutions.
From a chemical perspective, 7a-Hydroxyfrullanolide belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. Its molecular formula and weight, along with its spectroscopic data, are well-documented in scientific literature. Researchers often employ techniques like NMR spectroscopy and mass spectrometry to characterize and quantify this compound in plant extracts. Such analytical methods are critical for ensuring the purity and consistency of 7a-Hydroxyfrullanolide in research and potential commercial applications.
The extraction and isolation of 7a-Hydroxyfrullanolide typically involve chromatographic techniques, such as column chromatography or HPLC, to separate it from other plant constituents. Given the increasing demand for standardized herbal extracts, optimizing these processes is essential for producing high-quality samples. Furthermore, the compound's stability under various conditions is a topic of interest, as it impacts its shelf life and efficacy in formulations.
In recent years, the rise of green chemistry and sustainable sourcing has influenced the study of 7a-Hydroxyfrullanolide. Researchers are exploring eco-friendly extraction methods, such as supercritical fluid extraction, to minimize environmental impact. This aligns with broader trends in the pharmaceutical and nutraceutical industries, where consumers prioritize eco-conscious products and transparent supply chains.
Another area of interest is the synergistic effects of 7a-Hydroxyfrullanolide with other plant compounds. Studies have investigated how it interacts with flavonoids, alkaloids, and other phytochemicals to enhance therapeutic outcomes. This has implications for developing multi-component formulations that leverage the entourage effect, a concept popularized in cannabis research but applicable to other botanicals.
Despite its promise, challenges remain in the research and application of 7a-Hydroxyfrullanolide. For instance, its bioavailability and metabolic pathways in humans are not yet fully understood. Addressing these gaps requires advanced pharmacokinetic studies and clinical trials, which are resource-intensive but necessary for translating laboratory findings into real-world solutions.
In conclusion, 7a-Hydroxyfrullanolide (CAS No. 105578-87-8) represents a fascinating intersection of natural product chemistry and modern medicine. Its diverse biological activities, coupled with the growing demand for plant-derived therapeutics, position it as a compound of significant interest. As research continues to uncover its potential, 7a-Hydroxyfrullanolide may play an increasingly important role in addressing global health challenges and advancing sustainable healthcare solutions.
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